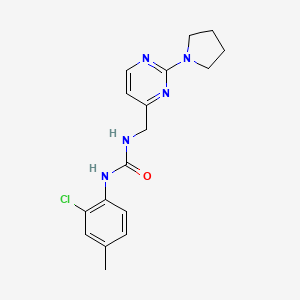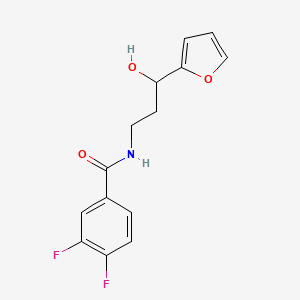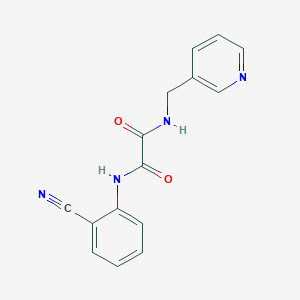
4,6-二碘嘧啶-5-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diiodopyrimidine-5-carbonitrile is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Molecular Structure Analysis
The molecular weight of 4,6-Diiodopyrimidine-5-carbonitrile is 356.89 . Its IUPAC name is 4,6-diiodopyrimidine-5-carbonitrile and its InChI code is 1S/C5HI2N3/c6-4-3 (1-8)5 (7)10-2-9-4/h2H .科学研究应用
抗菌和抗真菌应用
多项研究合成了 4,6-二碘嘧啶-5-腈的衍生物,以评估其抗菌和抗真菌特性。例如,衍生物显示出显着的抗菌活性,尤其对革兰氏阳性菌,对致病真菌白色念珠菌具有中度至弱的活性 (Al-Abdullah 等,2011)。另一项研究重点是合成嘧啶衍生物,该衍生物显示出显着的抗菌活性,表明其作为抗菌剂的潜力 (Rahimizadeh 等,2011)。
抗癌活性
对 4,6-二碘嘧啶-5-腈衍生物的研究也扩展到评估其抗癌潜力。一项研究合成了新型四唑嘧啶-6-腈化合物,发现一些化合物对人结肠癌和其他类型具有有效的抗癌活性 (Radwan 等,2020)。这强调了这些化合物在开发抗癌疗法中的潜在用途。
新型化合物的合成
使用 4,6-二碘嘧啶-5-腈衍生物合成新型化合物一直是一个重要的兴趣领域。研究表明这些化合物在生成具有潜在生物活性的各种杂环化合物方面的多功能性。例如,已经探索了通过绿色化学方法合成嘧啶核的新型席夫碱类似物,突出了这些方法的环境效益和效率 (Karati 等,2022)。
安全和危害
The safety information for 4,6-Diiodopyrimidine-5-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
未来方向
While specific future directions for 4,6-Diiodopyrimidine-5-carbonitrile are not mentioned in the search results, a related compound, pyrimidine-5-carbonitrile, has been studied for its potential as an ATP mimicking tyrosine kinase inhibitor of EGFR . This suggests that 4,6-Diiodopyrimidine-5-carbonitrile could also have potential applications in this area.
作用机制
Target of Action
The primary target of 4,6-Diiodopyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
4,6-Diiodopyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor . It interacts with EGFR, inhibiting its activity and thus disrupting the signaling pathways that lead to cell growth and proliferation .
Biochemical Pathways
By inhibiting EGFR, 4,6-Diiodopyrimidine-5-carbonitrile affects various biochemical pathways. The inhibition of EGFR disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation .
Result of Action
The inhibition of EGFR by 4,6-Diiodopyrimidine-5-carbonitrile leads to a decrease in cell growth and proliferation . This can result in the arrest of the cell cycle and the induction of apoptosis, leading to the death of cancer cells .
生化分析
Biochemical Properties
4,6-Diiodopyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity. This interaction is essential for its potential use as an anticancer agent, as it can disrupt the signaling pathways that promote cancer cell proliferation .
Cellular Effects
The effects of 4,6-Diiodopyrimidine-5-carbonitrile on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4,6-Diiodopyrimidine-5-carbonitrile can induce apoptosis (programmed cell death) by disrupting the epidermal growth factor receptor (EGFR) signaling pathway. This disruption leads to a decrease in cell proliferation and an increase in cell death, making it a promising candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 4,6-Diiodopyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, 4,6-Diiodopyrimidine-5-carbonitrile can modulate gene expression by affecting transcription factors and other regulatory proteins, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Diiodopyrimidine-5-carbonitrile have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that 4,6-Diiodopyrimidine-5-carbonitrile can maintain its inhibitory effects on tyrosine kinases for several weeks, although a gradual decrease in potency is observed. This degradation can impact its long-term efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4,6-Diiodopyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as weight loss, organ damage, and decreased survival rates have been observed. These findings highlight the importance of optimizing the dosage to balance efficacy and safety in potential therapeutic applications .
Metabolic Pathways
4,6-Diiodopyrimidine-5-carbonitrile is involved in several metabolic pathways, primarily related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites. These metabolites are then excreted through the kidneys. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, 4,6-Diiodopyrimidine-5-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of 4,6-Diiodopyrimidine-5-carbonitrile is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules. Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear proteins and transcription factors. The presence of specific targeting signals and post-translational modifications can direct 4,6-Diiodopyrimidine-5-carbonitrile to these compartments, enhancing its efficacy .
属性
IUPAC Name |
4,6-diiodopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HI2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQUEGPLBDQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)I)C#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HI2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2620746.png)


![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2620755.png)
![5-{4-[(4-ethylbenzyl)amino]-4-oxobutyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2620757.png)
![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2620760.png)
![N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620761.png)
![3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2620763.png)

![N-[(2-chloropyridin-4-yl)(cyclopropyl)methyl]prop-2-enamide](/img/structure/B2620767.png)
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2620768.png)
